(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound with a complex structure that includes a thiazolidinone core
Properties
Molecular Formula |
C17H12BrNOS2 |
|---|---|
Molecular Weight |
390.3g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12BrNOS2/c18-14-8-6-12(7-9-14)10-15-16(20)19(17(21)22-15)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10+ |
InChI Key |
WCPRGAHOGBHLPT-XNTDXEJSSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-bromo-benzaldehyde with thiazolidin-2,4-dione derivatives. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like triethylamine and a polar aprotic solvent such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-Benzyl-5-(4-methyl-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
